![molecular formula C14H16ClN3O3S B2478282 4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide CAS No. 57891-03-9](/img/structure/B2478282.png)
4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common motif in pharmaceutical drugs due to its bioactive properties . The molecule also contains a 3,5-dimethylpyrazol group, which is an organic compound with the formula (CH3C)2CHN2H .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzenesulfonamides are typically solid at room temperature, and 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Mechanism of Action
The mechanism of action of this compound is not clear without more specific information. Benzenesulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body . The 3,5-dimethylpyrazol group may also contribute to the compound’s biological activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-10-9-11(2)18(17-10)14(19)7-8-16-22(20,21)13-5-3-12(15)4-6-13/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVSREHVFLHXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)-3-oxopropyl]benzenesulfonamide |
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